molecular formula C21H14N2O4 B303235 Propenamide, 3-(2-furyl)-N-(1,3-dioxo-2-phenyl-2H-isoindol-4-yl)-

Propenamide, 3-(2-furyl)-N-(1,3-dioxo-2-phenyl-2H-isoindol-4-yl)-

Katalognummer B303235
Molekulargewicht: 358.3 g/mol
InChI-Schlüssel: KZLYSRQPRVKBLO-VAWYXSNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propenamide, 3-(2-furyl)-N-(1,3-dioxo-2-phenyl-2H-isoindol-4-yl)- is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of propenamide, 3-(2-furyl)-N-(1,3-dioxo-2-phenyl-2H-isoindol-4-yl)- in inhibiting the growth of cancer cells is not fully understood. However, studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, propenamide, 3-(2-furyl)-N-(1,3-dioxo-2-phenyl-2H-isoindol-4-yl)- has been found to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
Propenamide, 3-(2-furyl)-N-(1,3-dioxo-2-phenyl-2H-isoindol-4-yl)- has been found to have various biochemical and physiological effects. Studies have shown that the compound can induce oxidative stress in cancer cells, leading to cell death. Additionally, propenamide, 3-(2-furyl)-N-(1,3-dioxo-2-phenyl-2H-isoindol-4-yl)- has been found to inhibit the activity of certain enzymes involved in the production of reactive oxygen species.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using propenamide, 3-(2-furyl)-N-(1,3-dioxo-2-phenyl-2H-isoindol-4-yl)- in lab experiments include its potential applications in cancer research and metal ion detection. However, the limitations of using the compound include its synthetic nature, which may limit its availability and the need for extensive purification procedures.

Zukünftige Richtungen

There are several future directions for the study of propenamide, 3-(2-furyl)-N-(1,3-dioxo-2-phenyl-2H-isoindol-4-yl)-. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to study its potential as a fluorescent probe for the detection of other metal ions. Additionally, further studies are needed to fully understand the mechanism of action of the compound in inhibiting cancer cell growth.

Synthesemethoden

Propenamide, 3-(2-furyl)-N-(1,3-dioxo-2-phenyl-2H-isoindol-4-yl)- can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-furylamine with 4-nitrobenzaldehyde to produce 4-nitro-N-(2-furanyl)benzamide. The second step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The third step involves the reaction of the resulting compound with phthalic anhydride to produce propenamide, 3-(2-furyl)-N-(1,3-dioxo-2-phenyl-2H-isoindol-4-yl)-.

Wissenschaftliche Forschungsanwendungen

Propenamide, 3-(2-furyl)-N-(1,3-dioxo-2-phenyl-2H-isoindol-4-yl)- has been studied for its potential applications in various fields of scientific research. The compound has been found to exhibit anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells. Additionally, propenamide, 3-(2-furyl)-N-(1,3-dioxo-2-phenyl-2H-isoindol-4-yl)- has been studied for its potential use as a fluorescent probe for the detection of metal ions.

Eigenschaften

Produktname

Propenamide, 3-(2-furyl)-N-(1,3-dioxo-2-phenyl-2H-isoindol-4-yl)-

Molekularformel

C21H14N2O4

Molekulargewicht

358.3 g/mol

IUPAC-Name

(E)-N-(1,3-dioxo-2-phenylisoindol-4-yl)-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C21H14N2O4/c24-18(12-11-15-8-5-13-27-15)22-17-10-4-9-16-19(17)21(26)23(20(16)25)14-6-2-1-3-7-14/h1-13H,(H,22,24)/b12-11+

InChI-Schlüssel

KZLYSRQPRVKBLO-VAWYXSNFSA-N

Isomerische SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)/C=C/C4=CC=CO4

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C=CC4=CC=CO4

Kanonische SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C=CC4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.